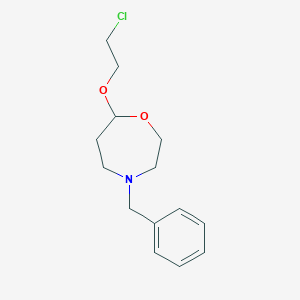
1,4-Oxazepine, 7-(2-chloroethoxy)hexahydro-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxazepine, 7-(2-chloroethoxy)hexahydro-4-(phenylmethyl)- is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities, including antibacterial, fungicidal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepine derivatives typically involves the reaction of substituted 2-aminophenols with various electrophiles. One common method is the reaction of 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions in a microwave oven, which results in high yields and short reaction times . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines .
Industrial Production Methods
Industrial production methods for 1,4-oxazepine derivatives often involve multicomponent reactions and one-pot synthesis procedures. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepine derivatives undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert oxazepine derivatives into more saturated compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents into the oxazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxazepine N-oxides, while substitution reactions can yield various substituted oxazepines .
Scientific Research Applications
1,4-Oxazepine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their antibacterial, antifungal, and antitumor activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-oxazepine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific structure of the oxazepine derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-oxazepine derivatives include:
1,4-Benzoxazepines: These compounds have a similar ring structure but with a benzene ring fused to the oxazepine ring.
1,4-Thiazepines: These compounds contain a sulfur atom in place of the oxygen atom in the oxazepine ring.
Uniqueness
1,4-Oxazepine derivatives are unique due to their specific ring structure and the presence of both oxygen and nitrogen atoms. This unique structure contributes to their diverse pharmacological activities and makes them valuable in various scientific research applications .
Properties
CAS No. |
57492-67-8 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-benzyl-7-(2-chloroethoxy)-1,4-oxazepane |
InChI |
InChI=1S/C14H20ClNO2/c15-7-10-17-14-6-8-16(9-11-18-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI Key |
OMSASVPSBIOAQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1OCCCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















